REACTION_SMILES
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[CH3:32][OH:33].[F:22][n+:23]1[c:24]([CH3:25])[cH:26][c:27]([CH3:28])[cH:29][c:30]1[CH3:31].[S:14]([O-:15])([C:16]([F:17])([F:18])[F:19])(=[O:20])=[O:21].[nH:1]1[cH:2][cH:3][c:4]2[cH:5][c:6]([C:10](=[O:11])[O:12][CH3:13])[cH:7][cH:8][c:9]12>>[nH:1]1[cH:2][c:3]([F:18])[c:4]2[cH:5][c:6]([C:10](=[O:11])[O:12][CH3:13])[cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)[n+](F)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2[nH]cc(F)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |